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Compound of Interest

Compound Name:
N,N-Dimethyl-1-(morpholin-2-

yl)methanamine

Cat. No.: B054837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a privileged scaffold in medicinal chemistry, continues to garner significant

attention for its ability to impart favorable physicochemical and pharmacological properties to

bioactive molecules. Its unique structural features, including the presence of both an ether and

an amine group, contribute to improved solubility, metabolic stability, and target-binding

interactions. This technical guide delves into the diverse biological activities of substituted

morpholine methanamines, presenting a comprehensive overview of their anticancer,

antimicrobial, and central nervous system (CNS) activities. The information herein is intended

to serve as a valuable resource for researchers and professionals engaged in the discovery

and development of novel therapeutics.

Anticancer Activity
Substituted morpholine methanamines have emerged as a promising class of anticancer

agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of

cancer cell lines. A predominant mechanism of action for many of these compounds is the

inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin

(mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is

often dysregulated in cancer.[1][2][3]

Quantitative Anticancer Activity Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b054837?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/26956874/
https://www.researchgate.net/publication/387435405_Recent_Updates_on_Morpholino_Pyrimidine_Derivatives_as_Promising_PI3KAktmTOR_Inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC4833818/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the in vitro cytotoxic activity of various substituted morpholine

derivatives against several human cancer cell lines. The half-maximal inhibitory concentration

(IC50) values represent the concentration of the compound required to inhibit the growth of

50% of the cancer cells.
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Compound ID Cancer Cell Line IC50 (µM) Reference

Series 1

M2 MDA-MB-231 (Breast) 88.27 [4]

M5 MDA-MB-231 (Breast) 81.92 [4]

Series 2

10d A549 (Lung) 0.062 [5]

10d MCF-7 (Breast) 0.58 [5]

10d MDA-MB-231 (Breast) 1.003 [5]

10e A549 (Lung) 0.033 [5]

10h MCF-7 (Breast) 0.087 [5]

Series 3

2g SW480 (Colon) 5.10 [6]

2g MCF-7 (Breast) 19.60 [6]

Series 4

3c HepG2 (Liver) 11.42 [7]

3d HepG2 (Liver) 8.50 [7]

3e HepG2 (Liver) 12.76 [7]

Series 5

8b MCF-7 (Breast) 7.0 [8]

8b A549 (Lung) 10.1 [8]

8f MCF-7 (Breast) 8.6 [8]

8f A549 (Lung) 13.1 [8]

PI3K/Akt/mTOR Signaling Pathway
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The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cell regulation

and how morpholine-containing inhibitors can modulate its activity.
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PI3K/Akt/mTOR Signaling Pathway Inhibition.

Antimicrobial Activity
Substituted morpholine methanamines also exhibit a broad spectrum of antimicrobial activity

against both Gram-positive and Gram-negative bacteria, as well as some fungi. The

mechanism of action is often attributed to the disruption of the bacterial cell membrane or the

inhibition of essential enzymes.

Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected

morpholine derivatives against various microbial strains. The MIC is the lowest concentration of

an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight

incubation.

Compound ID Microbial Strain MIC (µg/mL) Reference

Series 6

Ru(ii)-3
Staphylococcus

aureus
0.78 [9]

Series 7

10 S. aureus (MRSA) 0.03125 (mM) [10]

15 S. aureus (MRSA) 0.03125 (mM) [10]

Series 8

Compound 12
Pseudomonas

aeruginosa
- [11]

General

Various Candida albicans 500 - 1000 [11]

Various
Saccharomyces

cerevisiae
500 - 1000 [11]
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Central Nervous System (CNS) Activity
The physicochemical properties of the morpholine moiety, such as its balanced lipophilicity and

hydrogen bonding capacity, make it an ideal scaffold for the development of CNS-active drugs.

These properties facilitate penetration of the blood-brain barrier. Morpholine derivatives have

shown potential in the treatment of neurodegenerative diseases, mood disorders, and pain.[12]

Experimental Protocols
Synthesis of Substituted Morpholine Methanamines
(General Procedure)
A common synthetic route for preparing substituted morpholine methanamines involves a multi-

step process:

Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine: To a solution of morpholine in a suitable

solvent like DMF, an excess of a base such as K2CO3 is added. The mixture is stirred,

followed by the addition of a dihalopyrimidine (e.g., 4,6-dichloropyrimidine). The reaction is

stirred at room temperature for several hours. After completion, the product is isolated and

purified.[13]

Synthesis of 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine: The previously synthesized

chloropyrimidine derivative is reacted with piperazine in a suitable solvent. The reaction

mixture is heated under reflux, and the product is subsequently isolated and purified.[13]

Final Product Synthesis (Petasis Reaction): The piperazinyl-morpholinopyrimidine is then

subjected to a multicomponent Petasis reaction with a boronic acid and an aldehyde to yield

the final substituted morpholine methanamine derivatives.[13]

In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.[14]

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to

attach overnight.[14]
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Compound Treatment: The cells are then treated with various concentrations of the test

compounds for a specified period (e.g., 72 hours).[14]

MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for

the formation of formazan crystals by metabolically active cells.[14]

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan

crystals.[14]

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader. The IC50 value is then calculated from the dose-response

curve.[14]

Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for screening potential anticancer

compounds.
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Anticancer Drug Screening Workflow.
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Conclusion
Substituted morpholine methanamines represent a versatile and highly promising class of

compounds with a wide range of biological activities. Their demonstrated efficacy as

anticancer, antimicrobial, and CNS-active agents, coupled with their favorable pharmacokinetic

profiles, positions them as valuable leads in modern drug discovery. The data and protocols

presented in this guide offer a solid foundation for further research and development in this

exciting area of medicinal chemistry. Continued exploration of the structure-activity

relationships and mechanisms of action of these compounds will undoubtedly lead to the

discovery of novel and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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